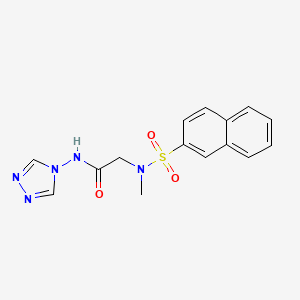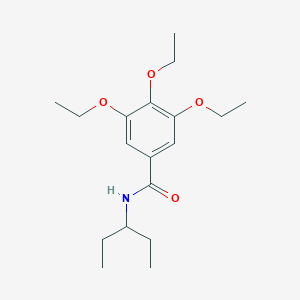
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol, also known as Morin, is a naturally occurring flavonoid that is commonly found in plants such as mulberry, fig, and guava. It has been widely studied for its potential therapeutic effects, including its antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol exerts its therapeutic effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes that are involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and physiological effects:
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce oxidative stress and inflammation, inhibit tumor growth, and improve glucose metabolism in diabetic animals. 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has also been shown to protect against cardiovascular diseases by reducing lipid peroxidation and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has several advantages for lab experiments, including its low toxicity and availability in both synthetic and natural forms. However, its low solubility in water can limit its use in certain experiments, and its potential interactions with other compounds should be taken into consideration.
Orientations Futures
There are several future directions for research on 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Further studies are needed to understand its mechanisms of action and optimize its therapeutic effects. Another area of interest is its potential use as a natural antioxidant and preservative in the food and cosmetic industries. Overall, 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has shown great promise as a therapeutic agent with a wide range of potential applications.
Méthodes De Synthèse
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method is the reaction between 2-hydroxy-4-nitrobenzaldehyde and morpholine in the presence of methanol and a catalyst.
Applications De Recherche Scientifique
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have antioxidant properties that can protect against oxidative stress and inflammation, which are linked to various diseases such as cancer, diabetes, and cardiovascular disorders. 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Propriétés
IUPAC Name |
2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-18-11-7-10(14(16)17)6-9(12(11)15)8-13-2-4-19-5-3-13/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLFARZDOBPHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5416463 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)


![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
